molecular formula C12H21NO5 B14406306 2-Methyl-2-nitro-3-oxononyl acetate CAS No. 88226-44-2

2-Methyl-2-nitro-3-oxononyl acetate

Cat. No.: B14406306
CAS No.: 88226-44-2
M. Wt: 259.30 g/mol
InChI Key: BSCBMLBELMXFIO-UHFFFAOYSA-N
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Description

2-Methyl-2-nitro-3-oxononyl acetate is an organic compound with a complex structure that includes nitro, oxo, and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-nitro-3-oxononyl acetate can be achieved through several synthetic routes. One common method involves the nitration of a suitable precursor, followed by esterification. The nitration process typically uses nitric acid as the nitrating agent under controlled temperature conditions to introduce the nitro group. The esterification step involves reacting the nitrated intermediate with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitro-3-oxononyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce various carbonyl compounds .

Scientific Research Applications

2-Methyl-2-nitro-3-oxononyl acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce nitro and acetate groups into other molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitro-3-oxononyl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetate group can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-nitro-3-oxononyl acetate is unique due to the combination of nitro, oxo, and acetate groups in a single molecule

Properties

CAS No.

88226-44-2

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2-methyl-2-nitro-3-oxononyl) acetate

InChI

InChI=1S/C12H21NO5/c1-4-5-6-7-8-11(15)12(3,13(16)17)9-18-10(2)14/h4-9H2,1-3H3

InChI Key

BSCBMLBELMXFIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(C)(COC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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